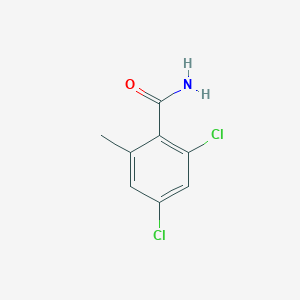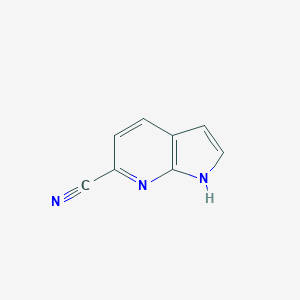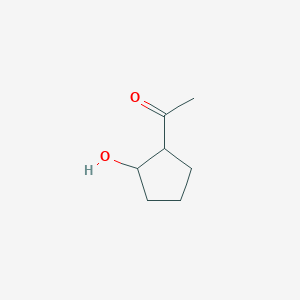
1-(2-Hydroxycyclopentyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetylcyclopentanol is an organic compound that belongs to the class of cyclopentanols It is characterized by a cyclopentane ring substituted with an acetyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Acetylcyclopentanol can be synthesized through several methods. One common approach involves the reduction of 2-acetylcyclopentanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an alcohol solvent like methanol or ethanol, under controlled temperature conditions to ensure the selective reduction of the carbonyl group to a hydroxyl group.
Industrial Production Methods: In an industrial setting, the production of 2-acetylcyclopentanol may involve catalytic hydrogenation of 2-acetylcyclopentanone in the presence of metal catalysts such as palladium or platinum. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Acetylcyclopentanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of 2-acetylcyclopentanone.
Reduction: As mentioned earlier, reduction can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions can occur in the presence of halogenating agents such as bromine or chlorine, resulting in the substitution of the hydroxyl group with a halogen atom.
Major Products Formed:
Oxidation: 2-Acetylcyclopentanone
Reduction: 2-Acetylcyclopentanol
Substitution: Halogenated derivatives of 2-acetylcyclopentanol
Aplicaciones Científicas De Investigación
2-Acetylcyclopentanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is utilized in the production of fragrances and flavors due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 2-acetylcyclopentanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The hydroxyl group in its structure allows it to form hydrogen bonds, influencing its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Cyclopentanol: A simpler analog with only a hydroxyl group attached to the cyclopentane ring.
2-Acetylcyclopentanone: The oxidized form of 2-acetylcyclopentanol.
Cyclopentanone: A related compound with a carbonyl group instead of a hydroxyl group.
Uniqueness: 2-Acetylcyclopentanol is unique due to the presence of both an acetyl group and a hydroxyl group on the cyclopentane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs, making it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
190143-64-7 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
1-(2-hydroxycyclopentyl)ethanone |
InChI |
InChI=1S/C7H12O2/c1-5(8)6-3-2-4-7(6)9/h6-7,9H,2-4H2,1H3 |
Clave InChI |
NAAMGEYNWCFXQA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCCC1O |
SMILES canónico |
CC(=O)C1CCCC1O |
Sinónimos |
Ethanone, 1-(2-hydroxycyclopentyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


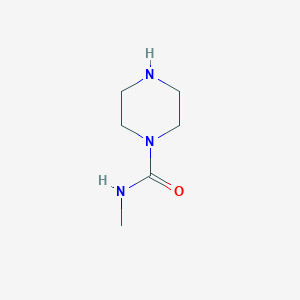
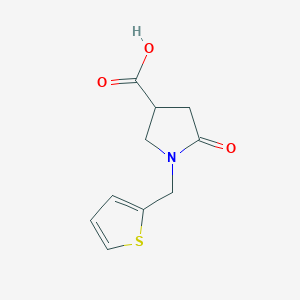
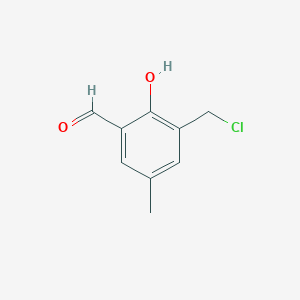
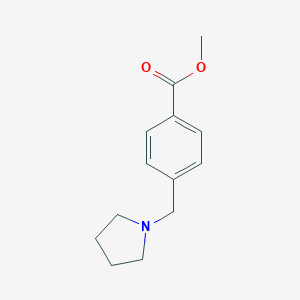
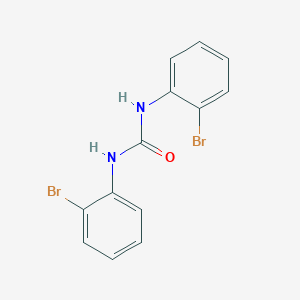
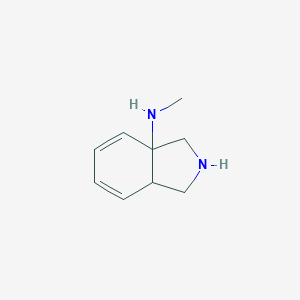
![Furo[3,2-c]pyridine-4-carboxamide](/img/structure/B66531.png)
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl methacrylate](/img/structure/B66532.png)
![[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol](/img/structure/B66537.png)
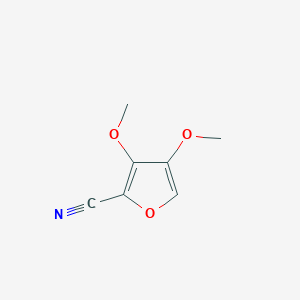
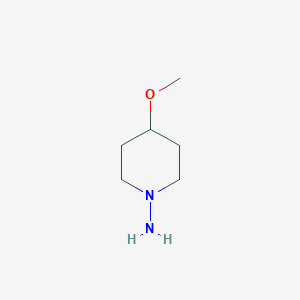
![(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B66546.png)
